1-(2-fluoroethyl)-4-nitro-1H-pyrazole
Description
1-(2-Fluoroethyl)-4-nitro-1H-pyrazole is a fluorinated pyrazole derivative characterized by a nitro group at the 4-position and a 2-fluoroethyl substituent at the 1-position of the pyrazole ring. This compound is commercially available for laboratory use, with a purity of 95% and a molecular weight of 169.18 g/mol (C₆H₇FN₃O₂) .
Properties
IUPAC Name |
1-(2-fluoroethyl)-4-nitropyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3O2/c6-1-2-8-4-5(3-7-8)9(10)11/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIKDIVGRMPBJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCF)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Fluoroethyl)-4-nitro-1H-pyrazole can be synthesized through several methods. One common approach involves the reaction of 4-nitro-1H-pyrazole with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a polar aprotic solvent like dimethylformamide at elevated temperatures. The reaction mechanism involves nucleophilic substitution, where the nitrogen atom of the pyrazole ring attacks the carbon atom of the fluoroethyl bromide, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoroethyl)-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoroethyl group can be substituted with other nucleophiles such as thiols or amines under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Thiols, amines, polar aprotic solvents.
Cyclization: Various cyclization agents and catalysts depending on the desired product.
Major Products:
Reduction of the nitro group: 1-(2-Fluoroethyl)-4-amino-1H-pyrazole.
Substitution of the fluoroethyl group: Compounds with different functional groups replacing the fluoroethyl group.
Scientific Research Applications
1-(2-Fluoroethyl)-4-nitro-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-4-nitro-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with various molecular targets such as enzymes and receptors. The fluoroethyl group can enhance the compound’s binding affinity and selectivity towards its target, while the nitro group can participate in redox reactions, influencing the compound’s biological activity. The exact pathways and molecular targets involved can vary depending on the specific context and application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The following table summarizes key structural analogues and their properties:
Key Observations:
- Fluorine vs. Halogens : The presence of fluorine (as in the target compound) typically enhances lipophilicity and metabolic stability compared to heavier halogens like bromine or iodine . However, iodine-containing analogues (e.g., sm13) may exhibit unique reactivity in cross-coupling reactions .
- Nitro Group : The 4-nitro substitution is conserved across all analogues, suggesting its role as an electron-withdrawing group that stabilizes the pyrazole ring and influences reactivity in further functionalization .
- Steric Effects : Bulky substituents like tert-butyl () or benzyl groups () may hinder synthetic modifications but improve thermal stability.
Biological Activity
1-(2-Fluoroethyl)-4-nitro-1H-pyrazole is a compound that has garnered attention in medicinal and chemical research due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, as well as its mechanism of action and synthesis.
Chemical Structure and Properties
The molecular formula of this compound is C₆H₇FN₄O₃, with a molecular weight of 203.13 g/mol. The compound features a pyrazole ring substituted with a nitro group and a fluorinated ethyl group, which contributes to its reactivity and biological activity.
1. Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates activity against various bacterial strains.
| Bacterial Strain | Zone of Inhibition (mm) | Standard Drug Comparison |
|---|---|---|
| Escherichia coli | 17 | Ampicillin: 21 |
| Staphylococcus aureus | 20 | Ampicillin: 24 |
| Pseudomonas aeruginosa | 22 | Ampicillin: 22 |
The compound's efficacy against these strains suggests it could be a viable candidate for developing new antimicrobial agents .
2. Anti-inflammatory Activity
The anti-inflammatory potential of pyrazoles is well-documented. In vitro studies have indicated that derivatives similar to this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain derivatives have shown up to 85% inhibition of TNF-α at concentrations comparable to established anti-inflammatory drugs .
3. Anticancer Potential
Emerging research indicates that pyrazole derivatives may possess anticancer properties. Compounds structurally related to this compound have been tested for their ability to induce apoptosis in cancer cell lines. For instance, one study reported that specific pyrazole derivatives inhibited cell proliferation in breast cancer cells by inducing cell cycle arrest .
The biological activity of this compound is thought to stem from its ability to interact with various biological targets:
- Antimicrobial Mechanism : The nitro group may play a critical role in disrupting bacterial DNA synthesis or cellular respiration.
- Anti-inflammatory Mechanism : The compound may inhibit the NF-kB signaling pathway, which is crucial for the expression of pro-inflammatory cytokines.
- Anticancer Mechanism : Pyrazoles can modulate signaling pathways involved in cell proliferation and apoptosis, potentially leading to cancer cell death.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the pyrazole ring through condensation reactions.
- Introduction of the nitro group via electrophilic nitration.
- Substitution of the ethyl group with a fluorinated moiety through nucleophilic substitution reactions.
This synthetic pathway allows for the modification of functional groups to enhance biological activity.
Case Studies
Several case studies highlight the biological effectiveness of pyrazole derivatives:
- A study demonstrated that a series of nitro-substituted pyrazoles exhibited potent antimicrobial activity against resistant bacterial strains, emphasizing the importance of structural modifications for enhancing efficacy .
- Another investigation into anti-inflammatory properties revealed that specific pyrazole analogs significantly reduced inflammation markers in animal models, suggesting their potential use in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
